![molecular formula C17H16N4O3S B292413 3-amino-2-cyano-5-(3-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B292413.png)
3-amino-2-cyano-5-(3-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester
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Overview
Description
3-amino-2-cyano-5-(3-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester (referred to as AMT) is a chemical compound that has been studied extensively in the field of medicinal chemistry due to its potential therapeutic properties.
Scientific Research Applications
1. Structural Modifications and Supramolecular Aggregation
Research by Nagarajaiah and Begum (2014) explores the structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines, including 3-amino-2-cyano-5-(3-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester. Their work provides insights into the conformational features of these compounds, revealing significant differences in intermolecular interaction patterns based on substituent variations (Nagarajaiah & Begum, 2014).
2. Synthesis and Characterization
Another study by the same authors in 2015 discusses the synthesis and characterization of related thiazolopyrimidine derivatives. This research contributes to the understanding of the molecular structure and stability of these compounds, highlighting their potential in various scientific applications (Nagarajaiah & Begum, 2015).
3. Preparation of Heterocyclic Compounds
Selič, Grdadolnik, and Stanovnik (1997) provide insights into the preparation of various heterocyclic systems, including thiazolo[3,2-a]pyrimidines. Their work emphasizes the versatility of these compounds in synthesizing diverse heterocyclic structures, which can be pivotal in medicinal chemistry (Selič, Grdadolnik, & Stanovnik, 1997).
4. Experimental and Theoretical Studies on Molecular Structure
Acar et al. (2017) conducted experimental and theoretical studies on the molecular structure of related thiazolopyrimidine derivatives. Their findings contribute to a deeper understanding of the molecular properties of these compounds, which is essential for their application in scientific research (Acar et al., 2017).
5. Synthesis and Biological Activity
Youssef and Amin (2012) discuss the microwave-assisted synthesis of thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity. This research highlights the biological relevance of these compounds and their potential use in developing new therapeutic agents (Youssef & Amin, 2012).
properties
Molecular Formula |
C17H16N4O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 3-amino-2-cyano-5-(3-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H16N4O3S/c1-9-13(16(22)24-3)14(10-5-4-6-11(7-10)23-2)21-15(19)12(8-18)25-17(21)20-9/h4-7,14H,19H2,1-3H3 |
InChI Key |
ZQVHNYQRPHHVCI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C(=C(SC2=N1)C#N)N)C3=CC(=CC=C3)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=C(SC2=N1)C#N)N)C3=CC(=CC=C3)OC)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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